molecular formula C7H9NO B032658 (6-Methylpyridin-3-yl)methanol CAS No. 34107-46-5

(6-Methylpyridin-3-yl)methanol

Cat. No. B032658
CAS RN: 34107-46-5
M. Wt: 123.15 g/mol
InChI Key: DJCJOWDAAZEMCI-UHFFFAOYSA-N
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Patent
US05264437

Procedure details

5-Methoxycarbonyl-2-methyl-pyridine (3.0 g, 19.8 mmole) was dissolved in toluene (60 ml) and cooled to -78° C. To this solution, a 39.7 ml of a solution of 1M diisobutylaluminum hydride in toluene was added dropwise. The reaction mixture was stirred for 1 hour at -78° C., allowed to warm to room temperature and stirred for an additional 18 hours. Methanol (8 ml) was then added dropwise at room temperature to the reaction mixture. The mixture was stirred until a thick gel was formed. 1N HCl (10 ml) was added to dissolve the gel. The resulting phases were separated, the organic phase was extracted in ethyl acetate and dried over MgSO4. The solvents were removed yielding crude 5-hydroxymethyl-2-methylpyridine (540 mg) as an oil, which was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
39.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]([CH3:11])=[N:9][CH:10]=1)=O.[H-].C([Al+]CC(C)C)C(C)C.CO.Cl>C1(C)C=CC=CC=1>[OH:2][CH2:3][C:5]1[CH:6]=[CH:7][C:8]([CH3:11])=[N:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC(=O)C=1C=CC(=NC1)C
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
solution
Quantity
39.7 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for an additional 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
The mixture was stirred until a thick gel
CUSTOM
Type
CUSTOM
Details
was formed
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the gel
CUSTOM
Type
CUSTOM
Details
The resulting phases were separated
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvents were removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1C=CC(=NC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: CALCULATEDPERCENTYIELD 22.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.